

spectroscopic data of 2-Aminopimelic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Aminopimelic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Aminopimelic Acid**

Authored by: A Senior Application Scientist Introduction

2-Aminopimelic acid (2-aminoheptanedioic acid) is a non-proteinogenic α -amino acid that plays a significant role as a metabolite, notably as a component in the cell wall peptidoglycan of certain bacteria.^[1] Its structure, featuring a seven-carbon backbone with two carboxylic acid groups and an amine group at the alpha position, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in drug development, microbiology, and metabolomics for identification, purity assessment, and structural elucidation.

This guide provides a comprehensive analysis of the key spectroscopic data for **2-Aminopimelic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, explain the causality behind the expected signals based on the molecule's structure, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in **2-Aminopimelic acid** dictates its spectroscopic properties. The presence of two chiral centers (in its various stereoisomers), two carboxyl groups, a primary amine, and a five-carbon aliphatic chain gives rise to distinct and predictable signals in different spectroscopic analyses.

Caption: 2D Structure of **2-Aminopimelic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2-Aminopimelic acid**, both ^1H (proton) and ^{13}C NMR provide unambiguous information about its carbon-hydrogen framework.

^1H NMR Spectroscopy Analysis

The proton NMR spectrum of **2-Aminopimelic acid** is characterized by signals corresponding to the protons on the aliphatic chain and the alpha-carbon. The protons of the amine ($-\text{NH}_2$) and carboxylic acid ($-\text{COOH}$) groups are often broad and may exchange with deuterium in solvents like D_2O , leading to their disappearance from the spectrum.

Expected ^1H NMR Signals: Due to the molecule's asymmetry, each methylene group is expected to be diastereotopic, leading to more complex splitting patterns than simple triplets or quartets. However, for a general interpretation, we can predict the following regions:

Proton Assignment	Expected Chemical Shift (ppm)	Expected Multiplicity	Rationale
H-2 (α -proton)	3.5 - 4.0	Triplet (t) or Doublet of doublets (dd)	Deshielded by the adjacent electron-withdrawing $-\text{NH}_2$ and $-\text{COOH}$ groups.
H-7 Methylene	2.2 - 2.5	Triplet (t)	Adjacent to a carboxyl group.
H-3, H-4, H-5, H-6	1.3 - 2.0	Multiplets (m)	Aliphatic methylene protons, overlapping in a complex pattern.
$-\text{NH}_2$	Variable (2-5)	Broad singlet (br s)	Subject to hydrogen bonding and exchange.
$-\text{COOH}$	Variable (10-13)	Broad singlet (br s)	Acidic proton, highly deshielded and subject to exchange.

Note: Spectral data for ^1H NMR of **2-Aminopimelic acid** is available from SpectraBase.[\[1\]](#)

^{13}C NMR Spectroscopy Analysis

The ^{13}C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For **2-Aminopimelic acid**, all seven carbons are chemically non-equivalent and should produce seven distinct signals.

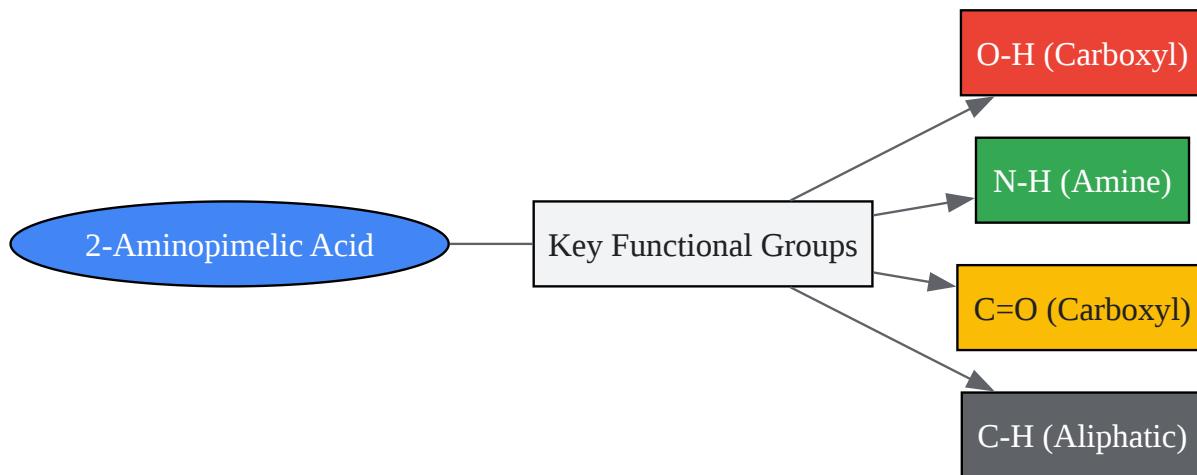
Expected ^{13}C NMR Signals:

Carbon Assignment	Expected Chemical Shift (ppm)	Rationale
C-1, C-7 (Carboxyls)	170 - 185	Characteristic chemical shift for carboxylic acid carbons. Two distinct signals are expected.
C-2 (α -carbon)	50 - 60	Carbon attached to the amino group, deshielded relative to other aliphatic carbons.
C-3, C-4, C-5, C-6	20 - 40	Standard range for sp^3 hybridized methylene carbons in an aliphatic chain.

Note: Spectral data for ^{13}C NMR of **2-Aminopimelic acid** is available from SpectraBase, with the sample provided by Tokyo Kasei Kogyo Company, Ltd.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2-Aminopimelic acid** is dominated by features from its carboxylic acid and primary amine groups.



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Caption: Key functional groups of **2-Aminopimelic Acid** for IR analysis.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Appearance	Rationale
O-H (Carboxyl)	2500 - 3300	Very broad	Strong hydrogen bonding in the carboxylic acid dimer.
N-H (Amine)	3200 - 3500	Medium, broad	Stretching vibrations of the primary amine, often overlaps with the O-H band.
C-H (Aliphatic)	2850 - 3000	Medium to strong	Symmetric and asymmetric stretching of methylene groups.
C=O (Carboxyl)	1700 - 1725	Strong, sharp	Carbonyl stretch, a hallmark of carboxylic acids.
N-H (Amine)	1550 - 1650	Medium	Bending vibration (scissoring) of the primary amine.

Note: An FTIR spectrum of **2-Aminopimelic acid**, acquired using a KBr wafer technique, is available from SpectraBase.[\[1\]](#)

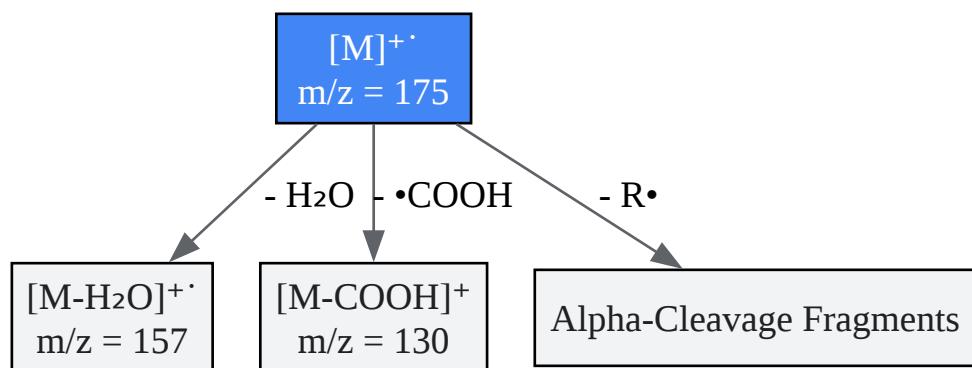
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The molecular weight of **2-Aminopimelic acid** is 175.18 g/mol .[\[1\]](#)

Expected Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecular ion ($M^{+ \cdot}$) is often observed, though it can be weak for amino acids. Common fragmentation pathways include:

- Loss of a carboxyl group (-COOH): $[M - 45]^{+ \cdot}$
- Loss of water (-H₂O): $[M - 18]^{+ \cdot}$
- Alpha-cleavage: Fission of the C-C bond adjacent to the amine group is a characteristic fragmentation for α -amino acids.

GC-MS data from the Human Metabolome Database shows significant fragments at m/z values of 274.2, 184.1, 118.1, and 100.05.^[1] These values likely correspond to derivatized forms of the molecule (e.g., silylated), which is a common practice to increase the volatility of amino acids for GC analysis. The fragment at m/z 274 could correspond to a di-TMS (trimethylsilyl) derivative losing a methyl group.



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Caption: A simplified potential fragmentation pathway for **2-Aminopimelic Acid** in MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Aminopimelic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to observe exchangeable protons.
- Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for accurate chemical shift referencing (0.00 ppm).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Tune and shim the probe to the sample.
 - Acquire a standard ¹H spectrum using a 90° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans.
 - Acquire a ¹³C spectrum using a proton-decoupled pulse sequence, a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate several hundred to thousands of scans for adequate signal-to-noise.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the internal standard.

Protocol 2: FTIR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (~1-2 mg) of dry **2-Aminopimelic acid** with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
 - Press the powder into a transparent pellet using a hydraulic press.
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder.
- Acquisition:
 - Scan the sample, typically over a range of 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm^{-1}).

Protocol 3: LC-MS Analysis

Direct analysis by GC-MS requires derivatization. A more direct approach for non-volatile compounds like amino acids is Liquid Chromatography-Mass Spectrometry (LC-MS).

- Sample Preparation: Prepare a dilute solution of **2-Aminopimelic acid** (~1-10 $\mu\text{g/mL}$) in an appropriate solvent system, typically a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
- Chromatography:
 - Use a suitable HPLC column, such as a reverse-phase C18 or a HILIC column, to achieve chromatographic separation.
 - Develop a gradient elution method starting with high aqueous content and ramping to high organic content.
- Mass Spectrometry:
 - Use an Electrospray Ionization (ESI) source, typically in positive ion mode, to generate protonated molecules $[\text{M}+\text{H}]^+$ (m/z 176.09).
 - Perform a full scan analysis to identify the molecular ion.
 - Perform tandem MS (MS/MS) on the parent ion (m/z 176.09) to generate a characteristic fragmentation pattern for structural confirmation.

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References

- 1. 2-Aminopimelic acid | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
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